molecular formula C12H16O2 B1395854 (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol CAS No. 61370-82-9

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Cat. No.: B1395854
CAS No.: 61370-82-9
M. Wt: 192.25 g/mol
InChI Key: OAEWXCFCAKUNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a hydroxymethyl group at the 6-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with salicylaldehyde in the presence of an acid catalyst can yield the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the benzopyran ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Introduction of functional groups such as nitro, sulfonyl, or halogen groups at the aromatic ring.

Scientific Research Applications

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves its interaction with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanol
  • (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-5-yl)methanol
  • (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-yl)methanol

Uniqueness

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol is unique due to the specific positioning of the hydroxymethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWXCFCAKUNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716896
Record name (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61370-82-9
Record name (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.